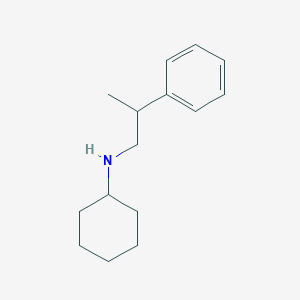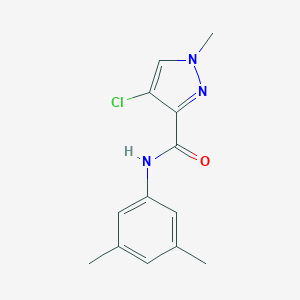![molecular formula C20H16BrN7O B267923 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it is believed that the compound acts as a fluorescent probe by binding to specific molecules in biological systems. This binding results in a change in the fluorescence of the compound, which can be detected using various imaging techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are still being studied. However, it has been shown to have a low toxicity profile, making it a promising candidate for use in biological systems. The compound has also been shown to have a high binding affinity for specific molecules, making it a potentially useful tool for studying biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in biological systems. Additionally, the compound has a high binding affinity for specific molecules, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are many future directions for research on 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One potential direction is to further investigate its potential use as a fluorescent probe for imaging applications in biological systems. Another direction is to explore its potential use in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis method of 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves multiple steps. The compound can be synthesized using a variety of methods, including the Pictet-Spengler reaction, cyclization of an appropriate precursor, and other methods. However, the most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction.
Wissenschaftliche Forschungsanwendungen
The 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one compound has a wide range of scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for imaging applications in biological systems. The compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C20H16BrN7O |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O/c1-2-11-3-5-13(6-4-11)18-15-16(12-7-9-14(21)10-8-12)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18,26-27H,2H2,1H3 |
InChI-Schlüssel |
UEQVECHVESHKQU-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
CCC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267849.png)
![1-[(4-Bromobenzyl)amino]propan-2-ol](/img/structure/B267851.png)


![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B267867.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267870.png)